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Introduction
Achromopeptidase is a potent lytic enzyme with a broad range of bacteriolytic activity, making

it a valuable tool for various research and development applications.[1] Originally isolated from

Lysobacter enzymogenes (previously identified as Achromobacter lyticus), this enzyme is

particularly effective in lysing the cell walls of many Gram-positive bacteria that are resistant to

lysozyme, such as Streptococcus faecalis and Micrococcus luteus.[1][2][3] Its utility also

extends to some Gram-negative organisms.[1] Achromopeptidase exhibits both bacteriolytic

and proteolytic properties, primarily functioning as a lysyl endopeptidase that cleaves peptide

bonds at the C-terminus of lysine residues.[4][5][6] This enzymatic activity is crucial for

breaking down the peptidoglycan layer, a major component of bacterial cell walls, especially

the thick and extensively cross-linked layer found in Gram-positive bacteria.[4][5]

These characteristics make Achromopeptidase an essential reagent for applications requiring

the removal of bacterial cell walls, such as protoplast preparation, extraction of nucleic acids

(DNA and RNA) and proteins, and studying the effects of cell wall disruption on bacterial

viability and signaling.[2][3] Its robust activity profile offers a significant advantage in protocols

where efficient and reliable cell lysis is critical.
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Achromopeptidase's efficiency is influenced by several environmental factors. Understanding

these parameters is crucial for optimizing protocols for specific bacterial strains and

downstream applications.

Optimal Conditions for Achromopeptidase Activity:

Parameter
Optimal
Range/Value

Notes Source

pH 8.0 - 9.0

The enzyme exhibits

maximal activity in

alkaline conditions.

[1][6]

Temperature 37°C - 50°C

Activity is effective

within this range, but it

can also be used at

room temperature

(18°C - 22°C) for

specific applications.

[4][5][7]

Ionic Strength 0.01 M NaCl

High saline content

can inhibit the lytic

activity of

Achromopeptidase.

[2][3][4]

Experimental Protocols
Protocol 1: General Bacterial Cell Lysis for Nucleic Acid
Extraction
This protocol provides a general procedure for lysing Gram-positive bacteria to facilitate the

extraction of DNA or RNA.

Materials:

Bacterial cell culture

Achromopeptidase (lyophilized powder)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/239/404/sae0196dat-mk.pdf
https://www.creative-enzymes.com/similar/achromopeptidase_22.html
https://patents.google.com/patent/WO2011115975A2/en
https://patents.google.com/patent/US20110275090A1/en
https://patents.google.com/patent/JP2013521804A/en
https://fujifilmbiosciences.fujifilm.com/us/achromopeptidase-crude-lytic-enzyme.html
https://labchem-wako.fujifilm.com/us/product/detail/W01W0101-0966.html
https://patents.google.com/patent/WO2011115975A2/en
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tris-HCl buffer (0.01 M, pH 8.0) or TE buffer

Microcentrifuge tubes

Water bath or incubator

Heat block (optional, for inactivation)

Procedure:

Cell Pellet Preparation: Harvest bacterial cells from culture by centrifugation. Discard the

supernatant and resuspend the cell pellet in an appropriate volume of Tris-HCl or TE buffer.

Enzyme Reconstitution: Prepare a fresh solution of Achromopeptidase in the chosen buffer.

The final concentration in the reaction will typically range from 1,000 to 5,000 units/mL.[4][5]

Enzymatic Digestion: Add the Achromopeptidase solution to the bacterial cell suspension.

Incubation: Incubate the mixture at a temperature between 37°C and 50°C for 10 to 30

minutes.[4][5] For some applications, incubation can be performed at room temperature

(22°C) for 20 minutes.[4] The optimal time may vary depending on the bacterial species and

cell density.

Lysis Monitoring (Optional): The progress of lysis can be monitored by observing a decrease

in the turbidity (absorbance at 600 nm) of the cell suspension.[2][3]

Enzyme Inactivation (Recommended for PCR): To prevent the proteolytic activity of

Achromopeptidase from degrading downstream enzymes like DNA polymerase, it is crucial

to inactivate it. This can be achieved by a "heat spike," which involves heating the sample to

approximately 95°C for 5-10 minutes.[4][5]

Downstream Processing: The lysate is now ready for nucleic acid extraction using standard

commercial kits or manual methods.

Protocol 2: Protoplast Formation from Gram-Positive
Bacteria
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This protocol is designed for the gentle removal of the cell wall to generate viable protoplasts,

which are useful for studies on cell fusion, transformation, and membrane biology.

Materials:

Log-phase bacterial culture

Achromopeptidase

Osmotically stabilizing buffer (e.g., Tris-HCl buffer containing 0.5 M sucrose, pH 8.0)

Microscope

Hemocytometer

Procedure:

Cell Harvesting: Collect bacterial cells from a log-phase culture by gentle centrifugation.

Washing: Wash the cells with the osmotically stabilizing buffer to remove residual media

components.

Enzyme Treatment: Resuspend the cell pellet in the osmotically stabilizing buffer containing

Achromopeptidase. The enzyme concentration may need to be optimized for the specific

bacterial strain, typically lower than for complete lysis.

Incubation: Incubate the suspension at 37°C. The incubation time is critical and should be

carefully monitored to avoid complete lysis.

Monitoring Protoplast Formation: Periodically, take a small aliquot of the cell suspension and

observe it under a phase-contrast microscope. Protoplasts will appear as spherical,

osmotically sensitive cells. Use a hemocytometer to quantify the percentage of protoplast

formation.

Harvesting Protoplasts: Once a satisfactory percentage of protoplasts is achieved, gently

pellet them by low-speed centrifugation.
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Washing Protoplasts: Carefully wash the protoplasts with fresh, ice-cold osmotic stabilizer to

remove the enzyme and cell wall debris.

Resuspension: Resuspend the final protoplast pellet in the desired buffer for subsequent

experiments.

Visualizing the Workflow
A clear understanding of the experimental process is essential for successful execution. The

following diagrams illustrate the key steps in the described protocols.

Cell Preparation Enzymatic Lysis Downstream Processing

Bacterial Culture Centrifugation Resuspend in Buffer Add Achromopeptidase Incubate (37-50°C) Heat Inactivation (95°C) Nucleic Acid Extraction

Click to download full resolution via product page

Caption: Workflow for bacterial cell lysis using Achromopeptidase for nucleic acid extraction.
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Log-Phase Culture Gentle Centrifugation Wash with Osmotic Buffer Add Achromopeptidase in Osmotic Buffer Incubate (37°C) Monitor Protoplast Formation Low-Speed Centrifugation Wash Protoplasts Resuspend for Use

Click to download full resolution via product page

Caption: Workflow for protoplast formation from Gram-positive bacteria using

Achromopeptidase.

Troubleshooting and Considerations
Incomplete Lysis: If cell lysis is inefficient, consider increasing the enzyme concentration,

incubation time, or temperature. Ensure that the buffer conditions (pH, ionic strength) are
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optimal.

Degradation of Target Molecules: The inherent proteolytic activity of Achromopeptidase can

degrade proteins of interest or enzymes used in subsequent steps.[4][5] Enzyme inactivation

after lysis is a critical step to mitigate this issue.[4][5]

Protoplast Instability: Protoplasts are osmotically sensitive and will lyse in hypotonic

solutions. It is imperative to maintain an appropriate osmotic environment throughout the

procedure.

Strain-to-Strain Variability: The susceptibility of different bacterial species and even strains to

Achromopeptidase can vary. It is often necessary to empirically determine the optimal

enzyme concentration and incubation time for each new strain.

Conclusion
Achromopeptidase is a powerful and versatile enzyme for the enzymatic removal of bacterial

cell walls. Its effectiveness against a wide range of bacteria, particularly lysozyme-resistant

Gram-positive species, makes it an invaluable tool in molecular biology, microbiology, and drug

development. By following the detailed protocols and considering the key operational

parameters outlined in these application notes, researchers can effectively harness the

capabilities of Achromopeptidase for their specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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